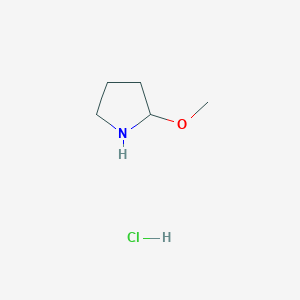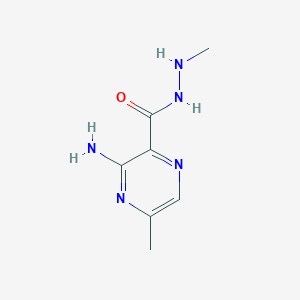
(6-Amino-2-oxopyrimidin-1(2H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Amino-2-oxopyrimidin-1(2H)-yl)acetic acid is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by its pyrimidine ring, which is substituted with an amino group at the 6-position and an oxo group at the 2-position The acetic acid moiety is attached to the nitrogen atom at the 1-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-2-oxopyrimidin-1(2H)-yl)acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dioxo-5-aminopyrimidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (6-Amino-2-oxopyrimidin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(6-Amino-2-oxopyrimidin-1(2H)-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (6-Amino-2-oxopyrimidin-1(2H)-yl)acetic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in nucleic acid metabolism, such as DNA polymerase and ribonucleotide reductase.
Pathways Involved: It can inhibit the synthesis of DNA and RNA by acting as a competitive inhibitor of nucleotide synthesis. This can lead to the disruption of cellular replication and transcription processes.
Comparison with Similar Compounds
(6-Amino-2-oxopyrimidin-1(2H)-yl)acetic acid can be compared with other similar compounds, such as:
(6-Amino-2-oxopyrimidin-1(2H)-yl)propionic acid: This compound has a propionic acid moiety instead of an acetic acid moiety, which may affect its reactivity and biological activity.
(6-Amino-2-oxopyrimidin-1(2H)-yl)butyric acid: This compound has a butyric acid moiety, which may result in different physicochemical properties and applications.
Properties
CAS No. |
715645-42-4 |
|---|---|
Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
2-(6-amino-2-oxopyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H7N3O3/c7-4-1-2-8-6(12)9(4)3-5(10)11/h1-2H,3,7H2,(H,10,11) |
InChI Key |
IMKIVISJWFHQPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C(=O)N=C1)CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13097661.png)
![7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B13097664.png)






![2,4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13097709.png)
![2-Boc-2-azaspiro[4.5]decane-6-carboxylicacid](/img/structure/B13097715.png)
![(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13097719.png)

